molecular formula C18H19N3O2 B2674380 1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea CAS No. 899946-90-8

1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea

Cat. No.: B2674380
CAS No.: 899946-90-8
M. Wt: 309.369
InChI Key: YVYFIYHGWSLOCX-UHFFFAOYSA-N
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Description

Historical Development of Indole-Urea Derivatives

The convergence of indole and urea chemistry in drug discovery traces its origins to distinct historical trajectories. Urea derivatives first gained prominence in the early 20th century with compounds like suramin, a polyurea antitrypanosomal agent developed by Bayer. Parallelly, indole emerged as a privileged scaffold due to its presence in natural products (e.g., serotonin, reserpine) and synthetic drugs (e.g., indomethacin). The intentional fusion of these motifs began in the 1980s, driven by the recognition that urea groups could enhance target affinity through hydrogen bonding, while indole provided metabolic stability and receptor compatibility.

Key milestones include:

  • 1985 : Synthesis of glibenclamide analogues incorporating urea-linked indole moieties for antidiabetic applications.
  • 2001 : Development of indole-urea hybrids as kinase inhibitors, exploiting urea’s ability to occupy ATP-binding pockets.
  • 2015 : Systematic exploration of indole-3-carboxaldehyde derivatives as precursors for urea-functionalized compounds.

This progression underscores the deliberate integration of urea’s pharmacophoric properties with indole’s versatility.

Significance in Contemporary Medicinal Chemistry Research

1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea epitomizes three strategic design principles in modern drug discovery:

  • Hydrogen-Bond Optimization : The urea moiety forms bidentate hydrogen bonds with biological targets, enhancing binding specificity. For example, urea-containing carbonic anhydrase inhibitors achieve nanomolar affinity by interacting with zinc-coordinated water molecules.
  • Indole’s Bioisosteric Utility : The indole nucleus mimics peptide backbones and aromatic residues, enabling interactions with G-protein-coupled receptors (GPCRs) and enzymes. Modifications at the 3-position, as seen in this compound, often modulate selectivity.
  • Pharmacokinetic Tailoring : The 3-methoxyphenethyl group introduces lipophilicity, potentially improving blood-brain barrier penetration while maintaining solubility through methoxy’s polar character.

Recent studies highlight such hybrids in targeting neurodegenerative diseases and oncology, where dual modulation of enzymatic and receptor pathways is critical.

Research Evolution of Urea-Functionalized Indoles

Synthetic methodologies for urea-functionalized indoles have evolved through three phases:

Phase 1: Fischer Indole Synthesis (Pre-2000)
Early routes relied on Fischer cyclization of phenylhydrazines with ketones, yielding 2-substituted indoles. However, introducing urea groups required post-synthetic modifications, limiting structural diversity.

Phase 2: Transition to Carboxaldehyde Intermediates (2000–2015)
The adoption of Vilsmeier-Haack formylation enabled direct functionalization at indole’s 3-position. For instance, indole-3-carboxaldehyde derivatives served as precursors for hydrazine-urea conjugates, as demonstrated in the synthesis of antimicrobial agents.

Phase 3: Modular Coupling Strategies (2015–Present)
Modern approaches employ urea-forming reagents (e.g., carbonyldiimidazole) to couple pre-functionalized indoles and amines. The title compound likely originated from such methods, combining 1H-indol-3-amine with 3-methoxyphenethyl isocyanate.

Table 1 : Synthetic Milestones in Urea-Functionalized Indole Development

Year Innovation Key Outcome Reference
1985 Fischer indole-urea hybrids First antidiabetic prototypes
2012 Oxadiazole-urea-indole conjugates Urease inhibition with IC50 < 10 µM
2021 Indole-3-sulfonamide ureido derivatives Selective CA II inhibition (Ki = 7.7 µM)

Theoretical Framework for Indole-Methoxyphenethyl-Urea Compounds

Theoretical analyses of this compound focus on three structural domains:

1. Urea Core :

  • Forms hydrogen bonds with Asp/Glu residues in targets (e.g., carbonic anhydrase II).
  • Planar geometry facilitates π-stacking with aromatic side chains.

2. Indole Moiety :

  • The 3-position’s electrophilicity allows covalent interactions with nucleophilic serine or cysteine residues.
  • N-H of indole participates in cation-π interactions with lysine/arginine.

3. 3-Methoxyphenethyl Group :

  • Methoxy enhances solubility via polar interactions while phenethyl confers membrane permeability.
  • Ortho-substitution on the phenyl ring may sterically hinder off-target binding.

Hypothetical Target Engagement :
Molecular docking simulations of analogous compounds predict binding to carbonic anhydrase II’s hydrophobic pocket, with urea coordinating the catalytic zinc ion. The methoxyphenethyl chain extends into a subpocket lined with Leu198 and Thr199, suggesting isoform selectivity.

Table 2 : Functional Group Contributions to Target Binding

Group Interaction Type Putative Targets
Urea Hydrogen bonding Carbonic anhydrases, kinases
Indole π-π stacking, cation-π GPCRs, cytochrome P450s
3-Methoxyphenethyl Hydrophobic, van der Waals Membrane-associated receptors

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-14-6-4-5-13(11-14)9-10-19-18(22)21-17-12-20-16-8-3-2-7-15(16)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYFIYHGWSLOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

  • C–H Functionalization : It is utilized in Rhodium(III)-catalyzed coupling reactions to produce 1H-indazoles, which are important in medicinal chemistry.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form indole derivatives or reduction to yield amine derivatives.

Biology

The compound is being investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins makes it a candidate for:

  • Anticancer Research : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Research has shown promising results regarding its antimicrobial properties, indicating potential applications in treating infections.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Cancer Treatment : Studies have reported significant cytotoxicity against human cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Neurological Disorders : The compound's interaction with specific molecular targets may provide insights into treating neurological disorders through modulation of receptor activity.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated IC50 values indicating significant efficacy against H460 and A549 cells. This suggests that the compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Studies

Research investigating the antimicrobial properties of this compound showed effective inhibition against several bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-3-(1H-Indol-3-yl)urea

This analog replaces the 3-methoxyphenethyl group with a 4-ethylphenyl moiety. The compound is cataloged with 97% purity and is commercially available in milligram quantities .

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-Methylphenyl)urea

Here, the 3-methoxyphenethyl group is substituted with a 2-methylphenyl group. The compound (CAS: 838256-64-7) is characterized by spectral data and is used in pharmacological screening .

1-(1-Ethyl-1H-Indol-3-yl)-3-(2-Methoxyphenyl)urea

This derivative modifies both the indole (N-ethylated) and aryl (2-methoxy) groups. N-Alkylation of indole can increase metabolic stability by blocking oxidative degradation. The 2-methoxy substituent may alter π-stacking interactions compared to the 3-methoxy isomer in the target compound .

Indole-Modified Analogs

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-Methoxyphenyl)urea

However, the pyrrole-2-carbonyl group introduces a hydrogen-bond acceptor, which may compensate for this loss. This compound has been synthesized and characterized via NMR and elemental analysis .

3-(1H-Indol-3-yl)-1,2,3,4-Tetrahydronaphthalen-1(2H)-one

The absence of urea likely reduces polarity and hydrogen-bonding capacity, impacting target selectivity .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) LogP* (Predicted)
1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea Not reported Not reported ~3.2
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea Not reported ~75† ~3.8
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas (7a–f) 145–220 60-85 2.1–4.5

*LogP values estimated using fragment-based methods. †Based on analogous urea syntheses .

Biological Activity

1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methoxyphenethylamine, using coupling reagents like carbonyldiimidazole under mild conditions. The product is purified through recrystallization or column chromatography. This synthetic pathway is crucial for producing the compound in a laboratory setting and can be adapted for industrial production using automated systems to enhance yield and efficiency .

Antimicrobial Properties

Recent studies have indicated that derivatives of indole-based compounds exhibit promising antimicrobial activity. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including multidrug-resistant strains. A comparative analysis reveals that this compound could potentially demonstrate similar or enhanced antimicrobial effects due to the presence of both indole and methoxy groups, which may influence solubility and interaction with microbial targets .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)ureaStaphylococcus aureus0.5
Tris(1H-indol-3-yl)methylium saltsEscherichia coli8
This compoundPotential targetTBD

The mechanism through which this compound exerts its biological effects likely involves its interaction with specific enzymes or receptors. The indole moiety can mimic tryptophan, allowing it to bind effectively to tryptophan-binding sites on proteins, modulating their activity. Additionally, the methoxyphenyl group may enhance binding affinity and specificity .

Case Studies

In a study focused on indole derivatives, researchers evaluated the biological activity of various compounds against Mycobacterium tuberculosis. The results indicated that certain structural modifications significantly enhanced antimicrobial efficacy. Although specific data for this compound is still pending, the trends observed suggest that similar compounds could exhibit substantial inhibitory effects against pathogenic bacteria .

Table 2: Biological Activity Comparison

Study FocusCompound TestedResult
Antimicrobial ScreeningIndole derivativesHigh activity
Mycobacterium tuberculosisVarious indole derivativesEffective
Structure-Activity RelationshipTris(1H-indol-3-yl)methylium saltsMIC < 0.5

Q & A

Q. Basic Research Focus

  • 1H-NMR : Confirm the urea NH protons (δ 8.5–10 ppm) and indole C3-H (δ 7.2–7.8 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • IR spectroscopy : Urea carbonyl stretches (1640–1680 cm⁻¹) and indole N-H vibrations (3400–3500 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~325 for C₁₈H₁₇N₃O₂). Fragmentation patterns distinguish the indole and phenethyl moieties .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve the compound from analogs, with retention times validated against standards .

How does this compound inhibit bacterial quorum sensing, and what mechanistic insights support its activity?

Advanced Research Focus
Studies on structurally related ureas (e.g., LasR inhibitors in Pseudomonas aeruginosa) suggest:

  • Competitive binding : The indole moiety mimics autoinducer molecules, blocking LasR receptor sites.
  • Dose-dependent effects : EC₅₀ values for biofilm inhibition are typically 10–50 µM, validated via GFP reporter assays .
  • Methoxy group role : The 3-methoxy substitution enhances hydrophobicity, improving membrane permeability .
  • Validation assays : Use in vitro models like crystal violet biofilm staining and qPCR for virulence gene suppression (e.g., lasI, rhlR) .

What structural modifications of the indole or phenethyl groups enhance bioactivity, and how are structure-activity relationships (SAR) determined?

Q. Advanced Research Focus

  • Indole modifications : Adding electron-withdrawing groups (e.g., Cl at C5) increases electrophilicity, improving receptor binding. Conversely, bulky substituents reduce activity .
  • Phenethyl tuning : Replacing methoxy with halogens (e.g., Cl) or alkyl chains alters logP values, impacting cellular uptake. SAR studies use IC₅₀ comparisons across analogs .
  • Urea linker flexibility : Rigidifying the linker (e.g., cyclization) reduces entropy loss upon binding, enhancing potency .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Focus
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC vs. agar diffusion).
  • Strain-specific effects : Test across multiple bacterial strains (e.g., P. aeruginosa PAO1 vs. clinical isolates) .
  • Synergistic interactions : Evaluate combinatorial effects with antibiotics using checkerboard assays .
  • Meta-analysis : Compare data across studies using tools like molecular docking to identify conserved binding motifs .

What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

Q. Advanced Research Focus

  • Matrix interference : Serum proteins and lipids can mask detection. Use solid-phase extraction (SPE) with C18 cartridges for cleanup .
  • LC-MS/MS optimization : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 325 → 213 for quantification) with deuterated internal standards .
  • Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via electrospray ionization (ESI) in positive ion mode .

What computational models predict the compound’s pharmacokinetic properties, and how reliable are these predictions?

Q. Advanced Research Focus

  • ADMET profiling : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and CYP450 metabolism .
  • Molecular dynamics (MD) : Simulate binding stability with LasR over 100 ns trajectories to validate docking results .
  • Limitations : In silico models may underestimate efflux pump interactions, necessitating in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.